{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
The compound “{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the pyrrolidine ring and various substituents. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, pyrrolidine derivatives can undergo a variety of reactions, including ring construction and functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Pyrrolidine derivatives generally have unique physicochemical parameters due to their saturated heterocyclic scaffold .Scientific Research Applications
Synthesis and Material Development
- The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, highlighting its utility in creating useful adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003). A similar pathway offers unusual access to 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones, demonstrating the compound's role in yielding satisfactory yields under mild conditions (Bellesia et al., 2001).
Crystal Structure and DFT Study
- A detailed crystal structure and DFT (Density Functional Theory) study of related compounds, including boric acid ester intermediates with benzene rings, underscore the compound's significance in structural and conformational analyses. These studies provide insights into molecular structures, electrostatic potential, and physicochemical properties, offering valuable information for material science and pharmaceutical applications (Huang et al., 2021).
Solubility and Formulation Development
- Research into developing precipitation-resistant solution formulations for poorly water-soluble compounds demonstrates the compound's potential application in enhancing bioavailability and therapeutic efficacy, crucial for the pharmaceutical development process (Burton et al., 2012).
Multicomponent Reaction and Heterocyclic System Construction
- The compound plays a role in multicomponent reactions involving l-proline, alkyl propiolate, and isatin, leading to the construction of unique eight- or nine-membered polyheterocyclic systems. Such reactions highlight the compound's utility in synthesizing complex heterocyclic structures with potential pharmacological activities (Cao et al., 2019).
Naphthoquinone-Based Chemosensors
- The synthesis and characterization of compounds related to the title compound for the development of naphthoquinone-based chemosensors for transition metal ions illustrate its importance in analytical chemistry and environmental monitoring, showcasing the potential for colorimetric sensor applications (Gosavi-Mirkute et al., 2017).
Future Directions
The future directions in the research and development of “{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the structure-activity relationships of these compounds .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c13-12-5-11(14)2-1-10(12)7-15-4-3-9(6-15)8-16/h1-2,5,9,16H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTKFKXHTPEHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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